molecular formula C6H10N2O B1648321 (1-ethyl-1H-pyrazol-5-yl)methanol CAS No. 1007488-29-0

(1-ethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1648321
CAS No.: 1007488-29-0
M. Wt: 126.16 g/mol
InChI Key: XGSHTTWILBTVCJ-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methanol: is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological properties . This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde using sodium borohydride in methanol . The reaction is carried out at 0°C and stirred for 2.5 hours at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. A prominent example from herbicide research demonstrates its reaction with 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl chloride:

Reaction Reagents/Conditions Product Yield Reference
Ester formationToluene, trimethylamine, 80°C, 1.5 hrs(1-Ethyl-1H-pyrazol-5-yl)methyl 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoate>85%

This method is scalable and avoids side reactions due to the mild basic conditions provided by trimethylamine.

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl or carboxylic acid, depending on reaction intensity:

Oxidizing Agent Conditions Product Notes Reference
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrs(1-Ethyl-1H-pyrazol-5-yl)carboxylic acidOver-oxidation observed at higher temperatures
CrO₃ (Jones reagent)Acetone, 0°C → RT, 2 hrs(1-Ethyl-1H-pyrazol-5-yl)ketoneRequires controlled temperature to prevent ring degradation

Selective oxidation to the aldehyde remains challenging due to the compound’s sensitivity to strong oxidants.

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or other nucleophiles:

Reagent Conditions Product Efficiency Reference
SOCl₂Reflux, 3 hrs(1-Ethyl-1H-pyrazol-5-yl)methyl chloride78% conversion
PBr₃Dichloromethane, 0°C, 1 hr(1-Ethyl-1H-pyrazol-5-yl)methyl bromide92% purity (HPLC)

These intermediates are critical for further functionalization, such as Suzuki couplings or Grignard reactions.

Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though the ethyl group directs reactivity:

Reaction Type Reagents Position Modified Major Product Reference
NitrationHNO₃/H₂SO₄, 50°CC-4 (para to ethyl group)4-Nitro derivative
SulfonationClSO₃H, 100°CC-33-Sulfo derivative

Steric hindrance from the ethyl group limits reactivity at C-5, favoring substitutions at C-3 and C-4.

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging both the pyrazole nitrogen and hydroxyl oxygen:

Metal Salt Conditions Complex Structure Application Reference
Cu(NO₃)₂Ethanol, RT, 6 hrs[Cu(L)₂(NO₃)₂]Catalytic oxidation studies
PdCl₂DMF, 80°C, 12 hrs[Pd(L)Cl₂]Cross-coupling catalysis

These complexes exhibit enhanced catalytic activity in organic transformations compared to simpler ligands.

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO and NOx gases .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. (1-ethyl-1H-pyrazol-5-yl)methanol has been studied for its effectiveness against various pathogens.

CompoundActivity LevelTarget Pathogens
This compoundModerateGram-positive and Gram-negative bacteria
5-MethylpyrazoleSignificantE. coli
2-Thiophenecarboxylic acidModerateVarious bacterial strains

This compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Anti-inflammatory Properties
In vitro studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

CompoundIC50 (μM)COX Inhibition
This compoundTBDCOX-1 and COX-2
Celecoxib (standard)54.65COX selective

These findings indicate that this compound may have therapeutic potential for treating inflammatory diseases.

Anticancer Activity
Studies have evaluated the anticancer potential of this compound on various cancer cell lines, demonstrating significant anti-proliferative effects.

Cell LineIC50 (μM)Compound Tested
HepG2< 25Pyrazole derivatives
MCF7< 25Pyrazole derivatives

These results suggest that this compound could serve as a lead compound for developing chemotherapeutic agents.

Materials Science

This compound is also explored for its applications in the development of organic semiconductors and advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, where it can contribute to the development of more efficient devices.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of pyrazole derivatives revealed that compounds similar to this compound effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold.

Case Study 3: Anticancer Potential

A comprehensive analysis of various pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation across multiple cell lines. The study specifically noted that this compound showed promising results against HepG2 and MCF7 cells, indicating its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (2-ethylpyrazol-3-yl)methanol
  • 1H-Pyrazole-5-methanol, 1-ethyl-

Comparison: (1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(1-ethyl-1H-pyrazol-5-yl)methanol is an organic compound featuring a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2OC_7H_{10}N_2O, with a molecular weight of approximately 126.16 g/mol. The compound consists of a five-membered pyrazole ring containing two nitrogen atoms, with an ethyl group at the nitrogen position and a hydroxymethyl group at the 5-position, enhancing its reactivity and potential biological activity.

While specific mechanisms for this compound are not fully characterized, it is hypothesized that its biological activity may arise from interactions with various molecular targets, including enzymes and receptors involved in disease pathways. Pyrazole derivatives often modulate the activity of proteins by binding to active sites or allosteric sites, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies highlight the broader context of pyrazole derivatives in drug development:

Study 1: Antiparasitic Activity
Research into related pyrazole compounds has revealed varying degrees of antiparasitic activity, with some derivatives exhibiting low micromolar EC50 values. This suggests that modifications to the pyrazole structure can significantly enhance biological potency .

Study 2: Structure–Activity Relationship (SAR)
A study on substituted pyrazoles indicated that introducing polar functionalities can improve solubility and metabolic stability while maintaining or enhancing biological activity. This principle could guide future modifications of this compound for improved pharmacological profiles .

Study 3: Synthesis and Characterization
Synthesis methods for pyrazole derivatives often involve condensation reactions with aldehydes or ketones, leading to various bioactive compounds. Understanding these synthetic pathways will be crucial for developing analogs of this compound with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-ethyl-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Ethylation of Pyrazole Derivatives: Reacting 5-hydroxymethylpyrazole with ethylating agents (e.g., ethyl iodide) in a polar aprotic solvent like DMF, under reflux conditions. Catalyst choice (e.g., K₂CO₃) and temperature (60–80°C) critically affect regioselectivity and yield .
  • Reductive Amination: In analogs, NaCNBH₃ in methanol/acetic acid is used to reduce imine intermediates, applicable to pyrazole derivatives .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/THF mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and hydroxymethyl moiety (δ 4.5–5.0 ppm) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, critical for confirming stereochemistry .

Q. How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Temperature Control: Lowering reaction temperatures (e.g., 0°C) minimizes side reactions like over-alkylation .
  • Reagent Stoichiometry: Maintaining a 1:1 molar ratio of pyrazole precursor to ethylating agent reduces dimerization .
  • Inert Atmosphere: Using N₂ or Ar prevents oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: High-resolution (<1.0 Å) synchrotron data improves electron density maps. SHELXL refines positional and displacement parameters iteratively .
  • Hydrogen Bonding Analysis: SHELXPRO visualizes intermolecular interactions (e.g., O–H···N bonds) influencing crystal packing .
  • Twinned Data Handling: SHELXD resolves pseudo-merohedral twinning in low-symmetry space groups .

Q. What strategies address contradictory bioactivity data in studies of pyrazole derivatives?

Methodological Answer:

  • Assay Replication: Reproduce results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Screening: LC-MS identifies degradation products that may interfere with activity measurements .
  • Structural Analog Comparison: Test analogs like (1-propyl-1H-pyrazol-3-yl)methanol to isolate substituent effects .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact the compound’s physicochemical and biological properties?

Methodological Answer:

  • LogP Calculations: Computational tools (e.g., MarvinSuite) predict lipophilicity changes. Ethyl groups increase LogP by ~0.5 units compared to methyl, affecting membrane permeability .
  • Enzyme Binding Assays: Surface plasmon resonance (SPR) quantifies affinity shifts for targets like kinases. Ethyl groups may enhance hydrophobic binding pocket interactions .
  • Thermal Stability: DSC analysis shows ethyl derivatives have higher melting points (~10°C increase) due to improved crystal packing .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvents?

Methodological Answer:

  • Solvent Purity Testing: Trace water in DMSO or THF significantly alters solubility. Use Karl Fischer titration to verify solvent dryness .
  • Temperature Gradients: Measure solubility at 25°C and 37°C to account for thermal hysteresis. Ethanol solubility increases by 15–20% at higher temperatures .
  • Polymorph Screening: Different crystalline forms (e.g., hydrates vs. anhydrates) exhibit distinct solubility profiles. Powder XRD identifies polymorphic phases .

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSHTTWILBTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium borohydride (686 mg, 18.1 mmol) in methanol (40 mL) was added a solution of 1-ethyl-1H-pyrazole-5-carbaldehyde (1.5 g, 12.1 mmol) in methanol (10 mL) at 0° C. The mixture was stirred for 2.5 hours at room temperature. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phases were washed with brine and dried over sodium sulfate. After evaporation of solvent, (1-ethyl-1H-pyrazol-5-yl)methanol was obtained as a colorless oil (1.07 g, 70% yield) and used in the next step without further purification; 1H NMR (400 MHz, DMSO-d6): δ 1.31 (t, J=7.2 Hz, 3H), 4.10 (q, J=7.2 Hz, 2H), 4.49 (d, J=5.5 Hz, 2H), 5.25 (t, J=5.5 Hz, 1H), 6.12 (d, J=1.5 Hz, 1H), 7.31 (d, J=1.5 Hz, 1H).
Quantity
686 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-ethyl-1H-pyrazol-5-yl)methanol
(1-ethyl-1H-pyrazol-5-yl)methanol
(1-ethyl-1H-pyrazol-5-yl)methanol
(1-ethyl-1H-pyrazol-5-yl)methanol
(1-ethyl-1H-pyrazol-5-yl)methanol
(1-ethyl-1H-pyrazol-5-yl)methanol

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